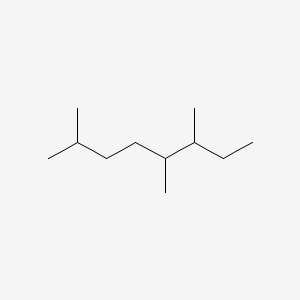
cis-1-(Trimethylsilyl)-1-hexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-1-(Trimethylsilyl)-1-hexene: is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a hexene backbone. This compound is notable for its unique structural properties, which make it a valuable intermediate in organic synthesis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-(Trimethylsilyl)-1-hexene typically involves the hydrosilylation of 1-hexene with trimethylsilane in the presence of a catalyst. Common catalysts used in this reaction include platinum-based catalysts such as Karstedt’s catalyst. The reaction is carried out under mild conditions, often at room temperature, to ensure the selective formation of the cis isomer.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: cis-1-(Trimethylsilyl)-1-hexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed under mild conditions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted hexenes depending on the nucleophile used.
Applications De Recherche Scientifique
cis-1-(Trimethylsilyl)-1-hexene finds applications in several scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: The compound is explored for its potential in modifying biological molecules to enhance their stability and functionality.
Medicine: Research is ongoing to investigate its role in drug delivery systems and as a precursor for bioactive compounds.
Industry: It is utilized in the production of silicone-based materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of cis-1-(Trimethylsilyl)-1-hexene involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitate the formation of carbon-silicon bonds, and enhance the overall reactivity of the compound. The pathways involved include nucleophilic attack on the silicon atom and subsequent rearrangements leading to the desired products.
Comparaison Avec Des Composés Similaires
- trans-1-(Trimethylsilyl)-1-hexene
- 1-(Trimethylsilyl)-1-pentene
- 1-(Trimethylsilyl)-1-octene
Comparison: cis-1-(Trimethylsilyl)-1-hexene is unique due to its cis configuration, which imparts distinct steric and electronic properties compared to its trans isomer and other similar compounds. This configuration can influence the compound’s reactivity, selectivity in reactions, and its overall stability.
Propriétés
Formule moléculaire |
C9H20Si |
|---|---|
Poids moléculaire |
156.34 g/mol |
Nom IUPAC |
[(Z)-hex-1-enyl]-trimethylsilane |
InChI |
InChI=1S/C9H20Si/c1-5-6-7-8-9-10(2,3)4/h8-9H,5-7H2,1-4H3/b9-8- |
Clé InChI |
XBCBHWAPJGSPNX-HJWRWDBZSA-N |
SMILES isomérique |
CCCC/C=C\[Si](C)(C)C |
SMILES canonique |
CCCCC=C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






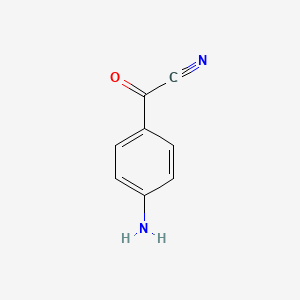
![2-[(2,3-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13943535.png)
![[2-(Aminomethyl)-5-fluorophenyl]methanol](/img/structure/B13943536.png)
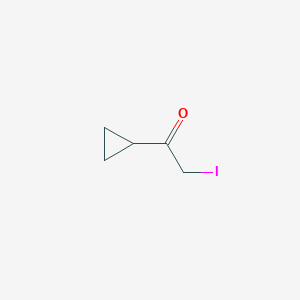

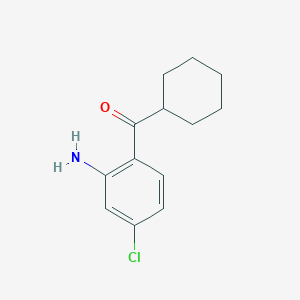
![4-Chloro-3-[[5-(4-chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13943556.png)
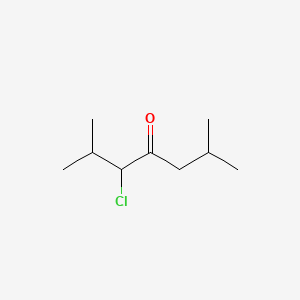
![4-(6-Chlorothiazolo[4,5-C]pyridin-2-YL)morpholine](/img/structure/B13943571.png)
